molecular formula C14H22NO5- B12365855 2-Oxa-8-azaspiro[4.5]decane-3,8-dicarboxylic acid, 8-(1,1-dimethylethyl) ester

2-Oxa-8-azaspiro[4.5]decane-3,8-dicarboxylic acid, 8-(1,1-dimethylethyl) ester

Cat. No.: B12365855
M. Wt: 284.33 g/mol
InChI Key: LYLRTOVRNNYTRC-UHFFFAOYSA-M
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Description

8-(TERT-BUTOXYCARBONYL)-2-OXA-8-AZASPIRO[4.5]DECANE-3-CARBOXYLIC ACID is a complex organic compound with the molecular formula C13H20N2O5. It is characterized by its spirocyclic structure, which includes a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(TERT-BUTOXYCARBONYL)-2-OXA-8-AZASPIRO[4.5]DECANE-3-CARBOXYLIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be formed through a cyclization reaction involving a suitable precursor.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Oxidation and Functional Group Manipulation: Various oxidation and functional group manipulation steps are employed to achieve the final structure.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

8-(TERT-BUTOXYCARBONYL)-2-OXA-8-AZASPIRO[4.5]DECANE-3-CARBOXYLIC ACID undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

8-(TERT-BUTOXYCARBONYL)-2-OXA-8-AZASPIRO[4.5]DECANE-3-CARBOXYLIC ACID has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the construction of spirocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 8-(TERT-BUTOXYCARBONYL)-2-OXA-8-AZASPIRO[4.5]DECANE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The Boc protecting group can be selectively removed under acidic conditions, revealing reactive functional groups that can interact with biological targets. The spirocyclic structure imparts unique conformational properties that influence its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(TERT-BUTOXYCARBONYL)-2-OXA-8-AZASPIRO[4.5]DECANE-3-CARBOXYLIC ACID is unique due to its specific spirocyclic structure and the presence of both an oxo and an aza group within the same molecule. This combination of features imparts distinct chemical and biological properties, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C14H22NO5-

Molecular Weight

284.33 g/mol

IUPAC Name

8-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxa-8-azaspiro[4.5]decane-3-carboxylate

InChI

InChI=1S/C14H23NO5/c1-13(2,3)20-12(18)15-6-4-14(5-7-15)8-10(11(16)17)19-9-14/h10H,4-9H2,1-3H3,(H,16,17)/p-1

InChI Key

LYLRTOVRNNYTRC-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(OC2)C(=O)[O-]

Origin of Product

United States

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